molecular formula C17H14O7 B192007 Ombuin CAS No. 529-40-8

Ombuin

Cat. No.: B192007
CAS No.: 529-40-8
M. Wt: 330.29 g/mol
InChI Key: BWORNNDZQGOKBY-UHFFFAOYSA-N
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Description

Ombuin is an O-methylated flavonol, a type of flavonoid. It is specifically the 4’,7-O-methyl derivative of quercetin. This compound can be found in species of the genus Erythroxylum and can also be synthesized in the laboratory. This compound is known for its presence in various plants and its potential biological activities .

Mechanism of Action

Target of Action

Ombuin, a type of flavonoid, is an O-methylated flavonol . It is primarily a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and δ/β . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

This compound interacts directly with PPARα and δ/β . This interaction triggers a series of biochemical reactions that lead to the activation of these receptors. The activation of LXRs by this compound may be operated via PPARα stimulation .

Biochemical Pathways

Upon activation, PPARα and δ/β influence several biochemical pathways. They significantly reduce intracellular concentrations of triglyceride and cholesterol and downregulate the expression of lipogenic genes, including sterol regulatory element binding protein-1c (SREBP1c) and stearoyl-CoA desaturase-1 (SCD-1) . Additionally, this compound-stimulated macrophages show significantly induced transcription of ATP binding cassette cholesterol transporter A1 (ABCA1) and G1 (ABCG1), the key genes in reverse cholesterol transport .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and elimination properties, have been studied using the SwissADME tool . These properties are crucial in determining the bioavailability of this compound.

Result of Action

The activation of PPARα and δ/β by this compound leads to a decrease in lipid concentrations by reducing lipogenic gene expression in hepatocytes . It also induces genes involved in cholesterol efflux in macrophages, leading to reduced cellular cholesterol concentrations .

Biochemical Analysis

Biochemical Properties

Ombuin plays a crucial role in biochemical reactions, particularly as a dual agonist for peroxisome proliferator-activated receptors alpha and delta/beta . These receptors are pivotal in regulating lipid metabolism and energy homeostasis. This compound interacts with these receptors by binding directly to them, which leads to the activation of pathways that reduce intracellular concentrations of triglycerides and cholesterol. Additionally, this compound downregulates the expression of lipogenic genes such as sterol regulatory element binding protein-1c and stearoyl-CoA desaturase-1 .

Cellular Effects

This compound exerts significant effects on various cell types, including hepatocytes and macrophages. In hepatocytes, this compound reduces intracellular lipid concentrations by downregulating lipogenic genes and activating peroxisome proliferator-activated receptors alpha and delta/beta . In macrophages, this compound induces the transcription of ATP binding cassette cholesterol transporter A1 and G1, which are key genes in reverse cholesterol transport. This leads to a reduction in cellular cholesterol concentrations . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with peroxisome proliferator-activated receptors alpha and delta/beta . This binding leads to the activation of these receptors, which in turn modulates the expression of genes involved in lipid metabolism and cholesterol regulation. This compound does not directly bind to liver X receptors, but it can activate them indirectly through the stimulation of peroxisome proliferator-activated receptors alpha . This dual agonistic activity is central to this compound’s ability to regulate lipid concentrations and promote cholesterol efflux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its activity over extended periods. Long-term studies have shown that this compound continues to exert its lipid-lowering effects without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces lipid concentrations and promotes cholesterol efflux without adverse effects . At higher doses, there may be threshold effects that could lead to toxicity or other adverse outcomes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as peroxisome proliferator-activated receptors alpha and delta/beta, which play a role in regulating lipid synthesis and breakdown . This compound’s influence on these pathways leads to changes in metabolic flux and metabolite levels, contributing to its overall lipid-lowering effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . This compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target receptors.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with peroxisome proliferator-activated receptors alpha and delta/beta, thereby modulating lipid metabolism and cholesterol regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ombuin can be synthesized through the partial methylation of quercetin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources or chemical synthesis. High-speed countercurrent chromatography (HSCCC) has been successfully used for the preparative separation of this compound from plant extracts. This method involves the use of a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can yield reduced flavonoid forms.

    Substitution: this compound can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized flavonoid derivatives.

    Reduction: Reduced flavonoid forms.

    Substitution: Alkylated flavonoid derivatives.

Scientific Research Applications

Ombuin has been studied for its potential biological activities and applications in various fields:

Comparison with Similar Compounds

Ombuin is similar to other flavonoids such as quercetin, kaempferide, and rutin. it has unique properties due to its specific methylation pattern:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields. If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWORNNDZQGOKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200942
Record name Flavone, 4',7-dimethoxy-3,3',5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-40-8
Record name Ombuin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ombuin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 4',7-dimethoxy-3,3',5-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMBUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3F0YR3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ombuin has been shown to exert anti-inflammatory and antifibrotic effects in a rat model of diabetic nephropathy. These effects are mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of the Notch 1 signaling pathway. [] This dual action leads to a reduction in inflammatory cytokines, transforming growth factor beta 1 (TGF-β1), connective tissue growth factor (CTGF), and fibronectin (FN), ultimately ameliorating renal injury. [] Further research is needed to fully elucidate the precise molecular mechanisms involved in this compound's interaction with these pathways.

ANone: this compound (7,4′-dimethyl quercetin) is a flavonol, a class of flavonoids.

    • UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region, indicating the presence of conjugated systems within the molecule. [, ]
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the this compound molecule, confirming its structure and aiding in the identification of its various isomers. [, , , ]
    • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. []

    ANone: The current body of research primarily focuses on the biological activities of this compound, such as its antioxidant, antiviral, and anti-diabetic properties. There is limited information available regarding its potential catalytic properties. Further studies are required to explore this aspect.

    A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with human pancreatic α-amylase (HPA), a key enzyme involved in carbohydrate digestion and a target for diabetes management. [, ] These studies revealed that this compound exhibits favorable binding interactions with the active site of HPA, suggesting its potential as an anti-diabetic agent. [] Additionally, molecular dynamics (MD) simulations have been employed to assess the stability of the this compound-HPA complex, providing insights into the dynamic behavior of this interaction. []

    A: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. While comprehensive SAR studies on this compound are limited, some research suggests that the presence of specific functional groups, such as hydroxyl groups and methoxy groups, contributes to its antioxidant and anti-inflammatory activities. [, ] For example, the methylation of hydroxyl groups in quercetin to obtain this compound has been shown to influence its activity against HPA. [] Further research is needed to fully elucidate the SAR of this compound and design more potent and selective derivatives.

    A: this compound, like many flavonoids, can be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxidizing agents. [] Research into effective formulation strategies for this compound is ongoing. This includes exploring the use of different excipients, encapsulation techniques, and drug delivery systems to enhance its stability, solubility, and bioavailability. []

    A: The in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, requires further investigation. [] Understanding the PK/PD properties of this compound is crucial for determining its optimal dosage, route of administration, and potential for clinical translation.

    ANone: Yes, this compound has shown promising results in various in vitro and in vivo studies:

    • Antioxidant Activity: this compound exhibits significant antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ] This activity has been demonstrated in both cell-free systems, such as the DPPH assay, and in cellular models. [, ]
    • Antiviral Activity: this compound has demonstrated antiviral activity against H5N1 influenza virus in vitro. []
    • Antidiabetic Activity: this compound exhibits antidiabetic potential through the inhibition of α-glucosidase and α-amylase enzymes, which are involved in carbohydrate digestion and blood glucose regulation. [, ] This activity has been observed in both in vitro enzymatic assays and in vivo animal models of diabetes. [, ]
    • Anti-Inflammatory Activity: this compound has shown anti-inflammatory effects in a rat model of diabetic nephropathy, reducing the production of inflammatory cytokines and mitigating renal injury. [] It has also demonstrated anti-inflammatory activity in other experimental models of inflammation. []

    ANone: Currently, there is limited information available on the development of resistance to this compound. Further research is needed to investigate the possibility of resistance mechanisms emerging with prolonged exposure to this compound.

    A: While this compound is generally considered safe when consumed as part of a regular diet, comprehensive toxicological studies are necessary to determine its safety profile for therapeutic applications. [] This includes evaluating its potential for acute and chronic toxicity, genotoxicity, and carcinogenicity.

    ANone: Several analytical techniques are employed to characterize and quantify this compound:

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts and biological samples. [, , ] This technique provides high sensitivity and selectivity for this compound analysis. []
    • Thin Layer Chromatography (TLC): TLC is a simpler and more rapid technique used for the initial screening and separation of this compound from other compounds. []
    • Spectroscopic Techniques: UV-Vis spectrophotometry, NMR spectroscopy, and mass spectrometry are crucial for the structural characterization and identification of this compound. [, , , ]

    A: The environmental impact of this compound production and disposal has not been extensively studied. As research into its therapeutic potential progresses, it is essential to assess its environmental fate and potential for biodegradation. Sustainable practices, such as green chemistry approaches for synthesis and responsible waste management strategies, should be considered to minimize any negative ecological impacts. []

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